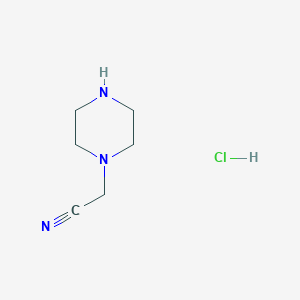

Piperazin-1-ylacetonitrile hydrochloride

Description

BenchChem offers high-quality Piperazin-1-ylacetonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazin-1-ylacetonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperazin-1-ylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,2-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYJZJKZPPCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044707-17-6 | |

| Record name | 1-Piperazineacetonitrile, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044707-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

chemical structure and properties of Piperazin-1-ylacetonitrile hydrochloride

This guide provides an in-depth technical analysis of Piperazin-1-ylacetonitrile hydrochloride , a critical building block in medicinal chemistry.[] It is designed for researchers requiring actionable data on synthesis, reactivity, and application strategies.

Executive Summary

Piperazin-1-ylacetonitrile hydrochloride (CAS: 1177302-31-6 for mono-HCl; 1044707-17-6 for di-HCl) is a bifunctional heterocyclic scaffold widely employed in drug discovery.[] It serves as a strategic "linker" molecule, introducing a semi-rigid piperazine core and a reactive nitrile handle simultaneously.

This compound is particularly valued for its role in synthesizing ACAT-1 inhibitors , kinase inhibitors , and GPCR ligands . Its utility stems from the orthogonal reactivity of its two nitrogen atoms: the N1-position is "masked" by the cyanomethyl group (reducing basicity and steric accessibility), while the N4-position remains a highly reactive secondary amine for diversification.[]

Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule consists of a six-membered saturated piperazine ring substituted at the N1 position with an acetonitrile (–CH₂CN) group.[]

-

Systematic Name: 2-(Piperazin-1-yl)acetonitrile hydrochloride[]

-

Molecular Formula: C₆H₁₁N₃ · xHCl

-

Molecular Weight:

-

Free Base: 125.17 g/mol []

-

Monohydrochloride: 161.63 g/mol []

-

Dihydrochloride: 198.09 g/mol []

-

Electronic Properties & pKa Logic

Understanding the acid-base profile is crucial for optimizing reaction conditions.[]

-

N4-Position (Distal): This secondary amine retains the typical basicity of piperazine (pKa ≈ 9.0–9.5).[] It is the primary site for nucleophilic attacks (Sɴ2, acylation) in neutral or slightly basic conditions.

-

N1-Position (Proximal): The attached cyanomethyl group is strongly electron-withdrawing (–I effect).[] This significantly lowers the pKa of the N1 nitrogen (estimated pKa < 4.0), making it non-nucleophilic under standard conditions.

-

Salt Stoichiometry: Commercial supplies often favor the dihydrochloride form (2HCl) due to superior crystallinity and shelf-stability compared to the hygroscopic monohydrochloride.[]

Key Physical Properties

| Property | Value / Observation | Note |

| Appearance | White to off-white crystalline solid | Highly hygroscopic in mono-HCl form.[] |

| Melting Point | 221–224 °C (Dihydrochloride) | Decomposition often occurs near MP. |

| Solubility | High: Water, DMSO, MethanolLow: DCM, Ether, Hexane | Free base is soluble in DCM; salts require polar protic solvents. |

| Stability | Stable under N₂; sensitive to moisture | Nitrile group susceptible to hydrolysis in strong acid/base + heat. |

Synthetic Pathways & Manufacturing

Strategic Synthesis: The "Desymmetrization" Challenge

The primary challenge in synthesizing this molecule is avoiding bis-alkylation (where both nitrogens react with chloroacetonitrile).[] Two robust protocols exist to ensure selectivity.[2]

Method A: The "Excess Base" Route (Classic)

-

Mechanism: Statistical desymmetrization.

-

Protocol: A large excess of piperazine (5–10 equivalents) is reacted with chloroacetonitrile. The statistical probability favors mono-alkylation.[]

-

Pros: Simple reagents.

-

Cons: Requires tedious workup to recycle excess piperazine.[]

Method B: The "Protonation Control" Route (Selectivity-Optimized)

-

Mechanism: Electronic deactivation.

-

Protocol: Piperazine monohydrochloride is used as the starting material. In methanol, the equilibrium favors the protonation of one nitrogen. The unprotonated nitrogen reacts with chloroacetonitrile. As the product forms, the electron-withdrawing nitrile reduces the basicity of the N1, preventing the second proton from transferring to it, thus keeping the N4 protected by the proton.

-

Yield: Typically >85% with minimal bis-alkylated impurity.[]

Synthetic Workflow Diagram

The following diagram illustrates the selective synthesis and subsequent workup logic.

Figure 1: Selective synthesis workflow for Piperazin-1-ylacetonitrile Hydrochloride minimizing bis-alkylation.

Reactivity & Applications in Drug Discovery

The "Privileged Scaffold" Utility

This molecule is not just an intermediate; it is a branching point . The nitrile and the secondary amine offer orthogonal functionalization pathways.

Pathway 1: N4-Diversification (Library Generation)

The secondary amine (N4) is the primary handle.[]

-

Amide Coupling: Reacts with carboxylic acids (EDC/HOBt) to form amides.[]

-

SɴAr Reactions: Reacts with chloropyrimidines or fluoronitrobenzenes. This is the specific pathway used in the synthesis of ACAT-1 inhibitors and analogs of kinase inhibitors like Avapritinib (where the piperazine core is linked to a heteroaryl ring).[]

Pathway 2: Nitrile Transformations

Once the N4 position is substituted, the nitrile group (N1 side) can be transformed:

-

Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to an ethylamine side chain (–CH₂CH₂NH₂). This motif is ubiquitous in antihistamines and antipsychotics.

-

Hydrolysis: Acidic hydrolysis yields the acetic acid derivative, useful for creating peptidomimetics.

-

Cyclization: Reaction with azides forms tetrazoles , a bioisostere for carboxylic acids.

Mechanistic Flow: From Scaffold to Lead

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-(Piperazin-1-yl)acetonitrile Dihydrochloride

Self-validating step: The appearance of a heavy white precipitate indicates successful salt formation.[]

-

Preparation: Dissolve piperazine anhydrous (43.0 g, 0.50 mol, 5.0 eq) in DCM (200 mL) in a round-bottom flask equipped with a dropping funnel and thermometer.

-

Addition: Cool to 0 °C. Add chloroacetonitrile (7.55 g, 0.10 mol, 1.0 eq) dropwise over 30 minutes. Note: Reaction is exothermic; maintain T < 10 °C to prevent bis-alkylation.

-

Reaction: Warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9, Ninhydrin stain).

-

Workup: Wash the organic layer with water (3 x 50 mL) to remove excess piperazine.[] Dry the organic phase over Na₂SO₄.[3]

-

Salt Formation: Cool the DCM solution to 0 °C and bubble dry HCl gas (or add 4M HCl in dioxane) until pH < 2.

-

Isolation: Filter the white solid precipitate. Wash with cold ether.

-

Yield: ~18–20 g (Typical Yield: 90–95%). MP: 221–224 °C (dec).[]

Protocol B: Handling & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

-

Stability: The nitrile group is stable at room temperature but can hydrolyze to the amide/acid if exposed to moisture and heat over prolonged periods.

-

Safety: Piperazine derivatives are potential sensitizers .[] Use gloves and a fume hood. In case of skin contact, wash with diluted acetic acid (vinegar) followed by soap and water.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16227014, 2-(Piperazin-1-yl)acetonitrile.[] Link[]

-

Mao, Z., et al. (2016).[4] "Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents." RSC Advances, 6(10), 7723-7727.[] (Demonstrates N4-alkylation utility). Link

-

Google Patents. "Process for the preparation of piperazine compounds and hydrochloride salts thereof." (Source of Melting Point data: 221-224°C).[] Link

-

Li, Y., et al. (2024).[4] "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors." Molecules, 29(16), 3723. (Details ACAT-1 inhibitor synthesis). Link

-

Khalili, F., et al. (2009).[4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(10), 2914–2917. (Foundational pKa data). Link[]

Sources

Piperazin-1-ylacetonitrile hydrochloride CAS number and synonyms

An In-Depth Technical Guide to Piperazin-1-ylacetonitrile Hydrochloride: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the piperazine moiety is recognized as a "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and receptor binding affinity.[1][2] Piperazin-1-ylacetonitrile hydrochloride emerges as a critical building block within this chemical class, offering a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of Piperazin-1-ylacetonitrile hydrochloride, tailored for researchers, scientists, and drug development professionals. We will explore its chemical identity, synthesis, applications, analytical methodologies, and safety protocols, grounding the discussion in established scientific principles and field-proven insights.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. Piperazin-1-ylacetonitrile hydrochloride is a salt, which enhances its stability and handling properties compared to the freebase form.

CAS Number : 1177302-31-6[3]

Synonyms :

The hydrochloride salt form is particularly advantageous in laboratory settings. It typically presents as a stable, crystalline solid, which is less hygroscopic and easier to weigh and handle accurately than its corresponding freebase, an oily liquid. The protonated nitrogens of the piperazine ring also improve solubility in polar and aqueous media, a crucial factor in many reaction conditions and for biological screening.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ · HCl | Inferred |

| Molecular Weight | 161.63 g/mol | [4] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in water | [5] |

Synthesis and Mechanistic Insights

The synthesis of monosubstituted piperazines like Piperazin-1-ylacetonitrile is a well-established area of organic chemistry.[6] A common and efficient method involves the direct nucleophilic substitution of a haloacetonitrile with piperazine. The use of a hydrochloride salt of piperazine or controlling the stoichiometry is crucial to minimize the undesired dialkylation product.

A representative synthetic approach is the reaction of piperazine with chloroacetonitrile.

Reaction Scheme:

Caption: Synthetic pathway for Piperazin-1-ylacetonitrile HCl.

Experimental Protocol: Synthesis of Piperazin-1-ylacetonitrile Hydrochloride

-

Reaction Setup : To a solution of piperazine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile or THF, add a base like potassium carbonate (1.5 equivalents). The use of excess piperazine acts as both a nucleophile and a base to quench the HCl formed, driving the reaction towards the mono-substituted product.

-

Addition of Reagent : Cool the mixture to 0-5 °C in an ice bath. Slowly add chloroacetonitrile (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 10 °C. This controlled addition is critical to manage the exothermic nature of the reaction and prevent side reactions.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup and Isolation : Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude freebase, Piperazin-1-ylacetonitrile.

-

Salt Formation : Dissolve the crude product in a minimal amount of a solvent like isopropanol or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like diethyl ether).

-

Purification : The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final product.

The choice of an aprotic solvent is deliberate to prevent any potential hydrolysis of the nitrile group. The final acidification and precipitation step serves as both the salt formation and a highly effective purification method, as the salt is typically much less soluble in organic solvents than the freebase.

Applications in Drug Discovery and Research

The true value of Piperazin-1-ylacetonitrile hydrochloride lies in its role as a versatile intermediate. The piperazine core is a privileged scaffold, and the acetonitrile group provides a reactive handle for a multitude of chemical transformations.[2][7]

-

Scaffold for CNS Agents : Piperazine derivatives are renowned for their central nervous system (CNS) activity, frequently targeting dopamine and serotonin receptors.[1][8] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to synthesize amides or other functional groups common in antipsychotic and antidepressant drug candidates.

-

Bioisosteric Replacement : The piperazine ring is often used as a bioisostere for other cyclic structures to improve a molecule's pharmacokinetic profile, particularly solubility and cell permeability.[9]

-

Intermediate for Complex Synthesis : The compound serves as a key building block in multi-step syntheses. For instance, it is a precursor in the synthesis of certain acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are investigated for treating hyperlipidemia and neurodegenerative diseases.[10][11]

Caption: Potential synthetic transformations of the core molecule.

Analytical Workflow: Quality Control and Quantification

Ensuring the purity and identity of a chemical intermediate is paramount. For piperazine derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. Due to the lack of a strong chromophore in Piperazin-1-ylacetonitrile, direct UV detection can be challenging at low concentrations.[12] Therefore, derivatization is often employed to enhance detection sensitivity.[13]

Protocol: HPLC-UV Analysis with Pre-Column Derivatization

This protocol is based on established methods for analyzing piperazine, adapted for this specific derivative.[12][14]

-

Standard and Sample Preparation :

-

Accurately weigh about 10 mg of Piperazin-1-ylacetonitrile hydrochloride standard and dissolve in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to create a stock solution.

-

Prepare sample solutions at a similar concentration.

-

-

Derivatization :

-

To 1 mL of each standard and sample solution, add 1 mL of a borate buffer (pH 9.0).

-

Add 1 mL of a derivatizing agent solution, such as Dansyl Chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.[13][14] The reaction forms a highly UV-active derivative.

-

Vortex the mixture and heat at 60 °C for 30 minutes in a water bath. Cool to room temperature.

-

-

HPLC Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient of Acetonitrile and water (with 0.1% formic acid).

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Set according to the absorption maximum of the chosen derivative (e.g., ~340 nm for NBD-Cl derivatives).[12]

-

Injection Volume : 10 µL.

-

-

Analysis : Inject the derivatized standard to establish retention time and peak area. Subsequently, inject the derivatized samples. Purity can be assessed by the percentage of the main peak area relative to the total peak area. Quantification is achieved by comparing the sample peak area to a calibration curve generated from a series of derivatized standards.

Caption: Workflow for HPLC analysis with pre-column derivatization.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential. The information below is synthesized from safety data sheets for closely related piperazine hydrochloride compounds.[5][15][16]

-

Personal Protective Equipment (PPE) : Always handle the compound in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][18]

-

Handling : Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Avoid formation of dust and aerosols. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[16][17]

-

First Aid :

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[15]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[15][17]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[16]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[18]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][16] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Conclusion

Piperazin-1-ylacetonitrile hydrochloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its stable salt form, coupled with the versatile reactivity of its functional groups, provides a reliable and valuable starting point for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for researchers aiming to leverage its potential in developing the next generation of pharmaceuticals.

References

- Fisher Scientific. (2023, August 25). Safety Data Sheet.

- BLD Pharm. 1177302-31-6|2-(Piperazin-1-yl)acetonitrile hydrochloride.

- Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.

- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Fluorochem. Piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2).

- Enamine. Safety Data Sheet.

- ChemicalBook. piperazin-1-ylacetonitrile hydrochloride.

- U.S. Pharmacopeia. Piperazine.

- Royal Society of Chemistry. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.

- ResearchGate. (2024, August). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.

- PubChem. 1-(Piperazin-1-yl)ethanone hydrochloride.

- MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- Adani Pharmachem Private Limited. Piperazine & Derivatives.

- National Center for Biotechnology Information. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery.

- Svaklifesciences. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | Cas no:2158301-19-8.

- ScienceDirect. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- PubMed. (2022, September 14). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

- Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.

- ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE.

- ChemicalBook. Piperazine synthesis.

- PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

Sources

- 1. adanipharma.net [adanipharma.net]

- 2. researchgate.net [researchgate.net]

- 3. 1177302-31-6|2-(Piperazin-1-yl)acetonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 4. piperazin-1-ylacetonitrile hydrochloride [chemicalbook.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. jocpr.com [jocpr.com]

- 14. qascf.com [qascf.com]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. chemicalbook.com [chemicalbook.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. enamine.enamine.net [enamine.enamine.net]

Solubility Profile & Solvent Selection: Piperazin-1-ylacetonitrile Hydrochloride

Executive Summary

Piperazin-1-ylacetonitrile hydrochloride (CAS: 13936-58-8 for the base; typically handled as mono- or dihydrochloride salts) represents a critical intermediate in the synthesis of piperazine-based pharmaceuticals, including antihistamines and antipsychotics. Its solubility profile is dominated by the ionic interaction between the protonated piperazine nitrogen and the chloride counterion.

This technical guide provides a structural analysis of the compound’s solubility, categorizing solvents by utility (reaction media vs. purification anti-solvents). It moves beyond static data points to offer a Solvent Selection Framework for process optimization, grounded in the thermodynamics of ionic solvation.

Chemical Profile & Solubility Thermodynamics

To predict and manipulate solubility, one must understand the competition between the Crystal Lattice Energy (holding the solid together) and the Solvation Energy (interaction with the solvent).

-

Compound Nature: Polar, ionic solid.

-

Key Functional Groups:

-

Nitrile (-CN): Polar aprotic, accepts hydrogen bonds weakly.

-

Piperazine Ring (Protonated): The hydrochloride salt formation occurs at the secondary amine (N1 or N4), creating a cationic center. This dramatically reduces solubility in non-polar media compared to the free base.

-

-

Thermodynamic Rule:

.-

For this salt,

is high. Successful solvents must provide significant enthalpic gain (

-

Predicted Solubility Landscape

| Solvent Class | Solubility Status | Mechanism | Application |

| Water | High (>100 mg/mL) | Strong ion-dipole hydration; H-bonding. | Aqueous workup; stock solutions.[1] |

| Polar Protic (MeOH, EtOH) | Moderate to High | Solvation of Cl- ion; H-bonding to cation. | Reaction solvent; Recrystallization (hot). |

| Polar Aprotic (DMSO, DMF) | High | High dielectric constant dissociates ion pairs. | NMR analysis; Low-temp reactions. |

| Secondary Alcohols (IPA) | Moderate to Low | Reduced polarity vs. MeOH. | Ideal Recrystallization Solvent. |

| Ketones (Acetone) | Low / Insoluble | Poor cation solvation; low dielectric vs. water. | Anti-solvent for precipitation. |

| Ethers (THF, Et2O) | Insoluble | Cannot overcome lattice energy. | Washing filter cakes. |

| Hydrocarbons (Hexane) | Insoluble | Non-polar; no interaction with salt. | Phase separation (washing oils). |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact saturation points for your specific batch/polymorph.

-

Preparation: Weigh 100 mg of Piperazin-1-ylacetonitrile HCl into a 4 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments while maintaining the vial at 25°C (or target T).

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow to break aggregates.

-

Visual Endpoint: Record the volume (

) where the solution becomes clear and no solid particles remain. -

Calculation:

-

Verification: Cool to 4°C. If precipitate forms, the value represents saturation at the elevated temperature (supersaturation).

Protocol B: Recrystallization Optimization

The "Good/Bad" Solvent Pair Method.

This compound is often purified by dissolving in a "Good" solvent (Methanol) and precipitating with a "Bad" solvent (Acetone or Ether).

Workflow Visualization (DOT):

Caption: Recrystallization workflow utilizing the solubility differential between alcohols (solvent) and ketones/ethers (anti-solvent).

Applications in Synthesis & Formulation[2]

Reaction Solvent Selection

When using Piperazin-1-ylacetonitrile HCl as a nucleophile (e.g., reacting the secondary amine), the salt must be neutralized or dissolved.

-

Homogeneous Phase: Use DMF or DMSO with an organic base (TEA, DIPEA). The high solubility ensures rapid kinetics.

-

Biphasic Systems: Use Water/DCM with a Phase Transfer Catalyst (PTC). The salt stays in the aqueous phase until deprotonated, then migrates to the organic phase.

Purification Strategy

The high solubility in water and insolubility in non-polar solvents allows for an efficient "Acid/Base Swing" purification:

-

Dissolve crude reaction mixture in dilute HCl (aq). The target compound dissolves; non-basic impurities remain organic.[2]

-

Wash aqueous layer with Ethyl Acetate (removes non-polar byproducts).

-

Basify aqueous layer (pH > 10) to generate the free base.

-

Extract with DCM or Ethyl Acetate.

-

Re-salt by adding HCl in Ethanol to precipitate pure Piperazin-1-ylacetonitrile Hydrochloride.

References

-

PubChem. (2024). Piperazine Hydrochloride - Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Piperazines: Methods and Protocols. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Piperazin-1-ylacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the thermodynamic stability of Piperazin-1-ylacetonitrile hydrochloride. As a critical parameter in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount for ensuring its quality, safety, and efficacy. This document moves beyond a simple recitation of methods to provide a strategic and scientifically grounded approach to stability assessment, empowering researchers to make informed decisions throughout the development lifecycle.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The thermodynamic stability of an API, such as Piperazin-1-ylacetonitrile hydrochloride, dictates its propensity to exist in its lowest energy state. A thermodynamically stable compound is less likely to undergo spontaneous changes in its physical and chemical properties over time and under various environmental conditions. Instability can lead to a cascade of undesirable outcomes, including loss of potency, formation of toxic degradation products, and alterations in bioavailability. Therefore, a thorough understanding and characterization of an API's thermodynamic stability are not merely regulatory hurdles but fundamental pillars of robust drug development.

Piperazin-1-ylacetonitrile hydrochloride is a molecule of interest in medicinal chemistry, featuring a piperazine ring, a nitrile group, and a hydrochloride salt. Each of these functional groups can influence its stability profile. The piperazine moiety, being a secondary amine, is susceptible to oxidation and pH-dependent reactions. The nitrile group is generally stable but can be susceptible to hydrolysis under certain conditions.[1] The hydrochloride salt form is chosen to enhance solubility and stability, but the chloride ion can potentially interact with the parent molecule or other excipients.

This guide will delineate a multi-faceted approach to comprehensively characterize the thermodynamic stability of Piperazin-1-ylacetonitrile hydrochloride, integrating thermal analysis, forced degradation studies, and photostability testing in line with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Characterization: Establishing a Baseline

A foundational step in any stability program is the thorough physicochemical characterization of the API. While specific experimental data for Piperazin-1-ylacetonitrile hydrochloride is not extensively published, the following parameters are crucial to determine and document.

| Property | Significance for Stability |

| Molecular Formula | C₆H₁₂ClN₃ |

| Molecular Weight | 161.63 g/mol |

| Appearance | To be determined (typically a white to off-white crystalline solid) |

| Melting Point | A key indicator of purity and solid-state stability. A sharp melting point is indicative of a pure, crystalline substance. |

| Solubility | Influences the choice of solvents for analysis and formulation. Stability can be pH-dependent. |

| pKa | The dissociation constant(s) of the piperazine nitrogens will dictate the pH range of optimal stability. |

| Hygroscopicity | The tendency to absorb moisture from the atmosphere can impact solid-state stability and handling. |

Thermal Analysis: Probing the Intrinsic Stability

Thermal analysis techniques are indispensable for assessing the thermodynamic stability of a solid-state material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a wealth of information on melting, decomposition, and other thermally induced events.

Causality Behind Experimental Choices

The selection of experimental parameters in thermal analysis is critical for obtaining meaningful and reproducible data. A heating rate of 10 °C/min is a common starting point, providing a good balance between resolution and experimental time. A nitrogen purge creates an inert atmosphere, preventing oxidative degradation and allowing for the study of intrinsic thermal decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to detect any polymorphic transitions or solid-state transformations.

Methodology:

-

Accurately weigh 3-5 mg of Piperazin-1-ylacetonitrile hydrochloride into a standard aluminum DSC pan.

-

Crimp the pan with a lid. An open pan or a pinhole lid can be used to allow for the escape of any volatiles.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a low temperature, for example, 25 °C.

-

Heat the sample at a linear rate of 10 °C/min to a temperature well above the expected melting point, for instance, 300 °C.

-

Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

-

Record the heat flow as a function of temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify any mass loss due to desolvation or degradation.

Methodology:

-

Accurately weigh 5-10 mg of Piperazin-1-ylacetonitrile hydrochloride into a tared TGA pan (ceramic or platinum).

-

Place the sample pan into the TGA furnace.

-

Equilibrate the furnace at a low temperature, for example, 25 °C.

-

Heat the sample at a linear rate of 10 °C/min to a high temperature, for example, 500 °C, to ensure complete decomposition.

-

Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

-

Record the mass of the sample as a function of temperature.

Data Presentation and Interpretation

The results from DSC and TGA should be presented in a clear and concise manner.

Table of Expected Thermal Events:

| Thermal Event | Technique | Expected Observation | Interpretation |

| Melting | DSC | Sharp endothermic peak | Indicates the melting point of the crystalline solid. The area under the peak corresponds to the enthalpy of fusion. |

| Decomposition | TGA | Significant mass loss | The onset temperature of mass loss indicates the beginning of thermal degradation. |

| Decomposition | DSC | Exothermic or endothermic events following melting | Can provide additional information on the energetics of the decomposition process. |

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment as mandated by ICH guidelines.[2] These studies are designed to accelerate the degradation of the API to identify potential degradation products and establish the intrinsic stability of the molecule. The information gleaned from these studies is invaluable for the development of stability-indicating analytical methods.

The Logic of Stress Conditions

The choice of stress conditions is designed to mimic the potential environmental challenges an API might encounter during its shelf life. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary and irrelevant degradation products.[2]

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

General Procedure:

-

Prepare a stock solution of Piperazin-1-ylacetonitrile hydrochloride of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol).

-

Expose aliquots of the stock solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Specific Stress Conditions:

-

Acid Hydrolysis: Mix the API solution with an equal volume of 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the API solution with an equal volume of 0.1 M NaOH. Store at room temperature or elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the API solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature.

-

Thermal Degradation: Store the API solution and solid API at an elevated temperature (e.g., 60°C or 80°C).

-

Photolytic Degradation: Expose the API solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4][5][6][7] A control sample should be protected from light.

Development of a Stability-Indicating Analytical Method

A cornerstone of any stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent API from all potential degradation products and impurities.

Method Development Strategy

-

Column Selection: A C18 column is a common starting point for reverse-phase HPLC.

-

Mobile Phase Optimization:

-

pH: The pH of the mobile phase is critical for controlling the retention and peak shape of the basic piperazine moiety.

-

Organic Modifier: Acetonitrile and methanol are common organic modifiers. A gradient elution may be necessary to resolve all peaks.

-

-

Detector: A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

-

Forced Degradation Samples: The stressed samples generated in the forced degradation studies are used to challenge the specificity of the method and ensure that all degradation products are resolved from the main peak.[8]

Caption: Strategy for developing a stability-indicating HPLC method.

Conclusion: A Holistic Approach to Stability Assessment

The thermodynamic stability of Piperazin-1-ylacetonitrile hydrochloride is a critical attribute that must be thoroughly investigated to ensure the development of a safe and effective drug product. This guide has outlined a comprehensive and scientifically rigorous approach to this assessment. By integrating thermal analysis to understand intrinsic solid-state stability and forced degradation studies to elucidate potential degradation pathways, researchers can build a robust stability profile for this API. The development of a validated stability-indicating analytical method is the linchpin that connects these studies and provides the quantitative data necessary for regulatory submissions and for making critical decisions throughout the drug development process. Adherence to ICH guidelines provides a framework for ensuring that the stability data generated is globally acceptable. This holistic approach will ultimately contribute to the successful development of a high-quality pharmaceutical product.

References

-

Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

-

Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1996, November). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Ragab, G., Saleh, H., & Elsayed, O. F. (n.d.). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. Retrieved from [Link]

-

Singh, R., & Kumar, R. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Zhang, Y., et al. (2017). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Journal of Chemical Sciences, 129(9), 1431-1439. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]

-

Kumar, A., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Singh, B., et al. (2014). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Infectious Disorders - Drug Targets, 14(2), 132-139. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Forced degradation studies: A review. International Journal of Scientific & Engineering Research, 3(7), 1-9. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 29(3), 52-66. Retrieved from [Link]

-

Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s168-s176. Retrieved from [Link]

-

Gygax, H., et al. (2012). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 26, 239-244. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Cheméo. (n.d.). Piperazine (CAS 110-85-0). Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

NIST. (n.d.). Piperazine. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-piperazin-1-yl-2-pyridin-3-ylacetonitrile. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 4. certified-laboratories.com [certified-laboratories.com]

- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. fda.gov [fda.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Unseen Risks: A Technical Safety Guide to Piperazin-1-ylacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the focus is often on the therapeutic potential of novel chemical entities. However, a profound understanding of the associated hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide provides an in-depth technical analysis of the safety considerations for Piperazin-1-ylacetonitrile hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related compounds, the known toxicology of its constituent functional groups—piperazine and aliphatic nitriles—and established chemical safety principles to offer a robust framework for its safe handling.

Unveiling the Hazard Profile: A Synthesis of Predicted Risks

Piperazin-1-ylacetonitrile hydrochloride's structure suggests a dual-hazard profile, stemming from the piperazine ring and the acetonitrile moiety.

The Piperazine Moiety: A Known Neurotoxicant

The piperazine core is a common scaffold in many pharmaceuticals but is not without its own toxicological concerns. Piperazine and its derivatives have been shown to exhibit neurotoxic effects.[1] These effects are thought to be mediated through their action on the GABA (γ-aminobutyric acid) receptor, an important inhibitory neurotransmitter in the central nervous system.[2] Overexposure can lead to symptoms ranging from dizziness and headache to more severe neurological effects.[3] Furthermore, some piperazine derivatives have been identified as potential skin and respiratory sensitizers, capable of causing allergic reactions upon repeated exposure.[1]

The Acetonitrile Moiety: The Specter of Cyanide

Aliphatic nitriles, such as the acetonitrile group in the target molecule, are known to be toxic primarily through the in vivo metabolic release of cyanide.[4][5] This cyanide liberation can inhibit cytochrome c oxidase, a critical enzyme in cellular respiration, leading to cytotoxic hypoxia.[5] The rate and extent of cyanide release, and thus the acute toxicity, can vary depending on the specific structure of the nitrile.[4][6] While acetonitrile itself has a relatively low acute toxicity compared to other aliphatic nitriles, the potential for cyanide-related health effects necessitates stringent handling precautions.[7][8]

Based on this analysis, Piperazin-1-ylacetonitrile hydrochloride should be treated as a substance with the potential for:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled, primarily due to the potential for cyanide release.

-

Serious Eye Damage/Irritation: The hydrochloride salt form suggests it may be corrosive or irritating to the eyes.

-

Skin Corrosion/Irritation: Many amine hydrochlorides are skin irritants.

-

Respiratory and Skin Sensitization: A known hazard for some piperazine derivatives.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): The central nervous system is a potential target due to the piperazine moiety.

Prudent Handling and Storage: A Proactive Approach to Safety

Given the predicted hazard profile, a multi-faceted approach to handling and storage is essential to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE): A Layered Defense

The primary line of defense is to minimize the generation of and exposure to airborne dust or aerosols.

Experimental Protocols:

-

Work Area: All manipulations of solid Piperazin-1-ylacetonitrile hydrochloride should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: For weighing and transferring solids, a NIOSH-approved N95 or higher-rated respirator is recommended.[9]

-

Hand Protection: Double gloving with nitrile gloves is advised.[10] Nitrile provides good resistance to a range of chemicals, but it's crucial to change gloves immediately upon contamination.[11] For tasks with a higher risk of splash, heavier-duty gloves specifically tested for chemotherapy drug handling should be considered.[12]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[9]

-

Body Protection: A buttoned lab coat is required. For larger quantities or procedures with a higher risk of contamination, a disposable gown is recommended.[10]

-

Storage: Mitigating Environmental Factors

Piperazin-1-ylacetonitrile hydrochloride is likely to be a hygroscopic (moisture-sensitive) and potentially light-sensitive solid. Improper storage can lead to degradation of the compound and the creation of additional hazards.

Storage Protocol:

-

Container: Store in a tightly sealed, opaque container to protect from moisture and light.[13]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.

Emergency Preparedness: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-defined emergency response plan is crucial.

Spill Response: Containment and Decontamination

In the event of a spill, the primary objectives are to prevent the spread of the material and to decontaminate the area safely.

Spill Cleanup Protocol (for small, manageable spills by trained personnel):

-

Evacuate and Alert: Immediately evacuate the area and alert colleagues and the laboratory supervisor.[14]

-

Don PPE: Before re-entering the area, don the appropriate PPE as outlined in section 2.1.

-

Containment: For solid spills, carefully cover the material with a damp paper towel to avoid generating dust.[15] Then, gently sweep the material into a designated waste container.[15]

-

Decontamination: Wipe the spill area with a suitable decontaminating solution, followed by a thorough cleaning with soap and water.[16]

-

Waste Disposal: All contaminated materials (paper towels, gloves, etc.) must be collected in a sealed, labeled hazardous waste container for proper disposal.[17]

First Aid: Immediate and Informed Response

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures | Causality |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18] | To remove the individual from the source of exposure and support respiration. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18] | To dilute and remove the chemical from the skin surface to minimize irritation and absorption. |

| Eye Contact | Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18] | To thoroughly rinse the chemical from the eyes and prevent serious damage. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[19] | To avoid aspiration of the chemical into the lungs and to get professional medical help as quickly as possible. |

Waste Disposal: Responsible Stewardship

Chemical waste from experiments involving Piperazin-1-ylacetonitrile hydrochloride must be handled as hazardous waste.

Waste Disposal Protocol:

-

Segregation: Do not mix waste containing this compound with other waste streams.[20] Incompatible wastes, such as strong acids or bases, should be kept separate.[17]

-

Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.[21]

-

Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[20] Organic solvent waste should never be disposed of down the drain.[17]

Conclusion: A Culture of Safety

While Piperazin-1-ylacetonitrile hydrochloride holds promise in the realm of drug development, its potential hazards necessitate a culture of safety built on a foundation of knowledge, preparedness, and meticulous adherence to established protocols. This guide provides a framework for understanding and mitigating these risks. It is imperative that all personnel handling this and other novel compounds receive thorough training on these procedures and have access to all relevant safety information. By prioritizing safety, we can advance scientific discovery while protecting our most valuable asset: our researchers.

References

- Ahmed, A. E., & Trieff, N. M. (1983). Comparative toxicities of aliphatic nitriles. Journal of Applied Toxicology, 3(5), 224-226.

- Willhite, C. C. (1981). Inhalation toxicology of acute exposure to aliphatic nitriles. Clinical Toxicology, 18(8), 991-1003.

- Johannsen, F. R., & Levinskas, G. J. (1986). Relationships between toxicity and structure of aliphatic nitriles. Toxicological Sciences, 7(5), 690-697.

- Willhite, C. C., & Smith, R. P. (1981). Inhalation toxicology of acute exposure to aliphatic nitriles. Journal of the American College of Toxicology, 2(2), 145-153.

- Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.

- Gautam, A. K., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine.

- NHS. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.

- Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 18(5), 231–237.

- BenchChem. (2025).

- Ansell. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs.

- Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441.

- SHIELD Scientific. (n.d.). Which Protective Gloves for Cytotoxic Drugs?.

- Szewczyk, B., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 30(3), 496-508.

- Storemasta. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.

- Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.

- Gautam, A. K. (2015). Elucidating the Neurotoxic Effects of Piperazine Derivatives in Human Neuroblastoma Cells through Oxidative Stress, Mitochondrial Dysfunction and Apoptosis.

- The University of Tennessee Knoxville. (n.d.).

- Koba, M., & Welz, A. (2019). Piperazine derivatives as dangerous abused compounds.

- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.

- Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment.

- Sigma-Aldrich. (n.d.). (S)-2-(Piperazin-2-yl)

- Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.

- Spectrum Chemical. (2007, May 10).

- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Piperazine-2-carboxylic acid dihydrochloride.

- University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.

- TCI Chemicals. (2025, March 28).

- University of Toronto. (n.d.). HAZARDOUS WASTE STORAGE AND DISPOSAL.

- CymitQuimica. (2024, December 19). Safety Data Sheet - (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.

- Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.

- National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.

- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

- University of Rochester. (n.d.). Safe Handling and Storage of Chemicals.

- The Synergist. (n.d.). Best Practices for Proper Chemical Storage.

- Cornell University. (n.d.). 7.9.1 General Storage Guidelines - Environment, Health and Safety.

Sources

- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 2. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Inhalation toxicology of acute exposure to aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]

- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]

- 12. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]

- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. ehs.utk.edu [ehs.utk.edu]

- 16. qmul.ac.uk [qmul.ac.uk]

- 17. web.mit.edu [web.mit.edu]

- 18. fishersci.com [fishersci.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]

- 21. chemistry.utoronto.ca [chemistry.utoronto.ca]

melting point range of pure Piperazin-1-ylacetonitrile hydrochloride

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It prioritizes the distinction between structural isomers, the thermodynamic behavior of the salt, and the rigorous methodology required for accurate characterization.

Thermal Properties, Purity Standards, and Characterization Protocols

Executive Summary

Piperazin-1-ylacetonitrile hydrochloride is a critical bifunctional intermediate used in the synthesis of pharmaceutical pharmacophores, particularly in the development of antihistamines, antipsychotics (e.g., piperazine-based dopaminergics), and kinase inhibitors.[1][2]

Accurate determination of its melting point (MP) is not merely a physical constant check but a rigorous purity assay. The thermal behavior of this salt is complex due to hygroscopicity , stoichiometric variability (mono- vs. dihydrochloride), and structural isomerism (N-substituted vs. C-substituted).

This guide provides the definitive thermal ranges, explains the structural causality behind these values, and outlines a self-validating protocol for thermal characterization.

Part 1: Chemical Identity & Structural Distinctions

Before analyzing thermal data, it is imperative to verify the specific isomer . "Piperazinylacetonitrile" is chemically ambiguous and refers to two distinct entities with vastly different thermal profiles.

| Parameter | Isomer A (Target): N-Substituted | Isomer B (Reference): C-Substituted |

| IUPAC Name | 2-(Piperazin-1-yl)acetonitrile | (S)-2-(Piperazin-2-yl)acetonitrile |

| Common Name | 1-Cyanomethylpiperazine | 2-Cyanomethylpiperazine |

| Substitution | Nitrogen (N1) | Carbon (C2) |

| CAS (Free Base) | 3034-48-8 | 341805-99-4 |

| CAS (2HCl Salt) | Not widely cataloged (often in situ) | 2158301-19-8 / 142054-62-4 |

| Role | Alkylating agent / Linker | Chiral scaffold (e.g., for Adagrasib) |

Critical Note: Most commercial "Piperazinylacetonitrile Dihydrochloride" with a certified melting point refers to Isomer B (C-substituted) . If you have synthesized Isomer A (N-substituted) , expect different thermal behavior.

Part 2: Melting Point Range & Thermal Behavior

1. The Reference Standard (Isomer B)

For the commercially stable (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride , the specific melting point range is well-established and serves as a benchmark for piperazine salt stability.

-

Certified Range: 216.0 °C – 220.0 °C

-

Behavior: Sharp melting followed immediately by decomposition.

-

Purity Requirement: Values <214 °C indicate moisture contamination or the presence of mono-hydrochloride species.

2. The Target Compound (Isomer A: Piperazin-1-ylacetonitrile HCl)

The N-substituted isomer (1-yl) is frequently generated as a reactive intermediate. Its hydrochloride salt is less crystalline and more hygroscopic than the C-isomer.

-

Expected Range (Dihydrochloride): >205 °C (Decomposition)

-

Note: Unlike the C-isomer, the N-isomer often does not exhibit a clean "slip point" melt. It undergoes thermal degradation (browning) before a liquid phase is observed.

-

-

Expected Range (Monohydrochloride): 160 °C – 175 °C (Broad range)

-

Mechanism:[2] The mono-salt has an unprotonated secondary amine, leading to lower lattice energy and higher susceptibility to atmospheric moisture, which depresses the MP significantly.

-

3. Thermal Degradation Pathway

Piperazine salts are prone to Hofmann elimination-like thermal breakdown or ring opening at high temperatures.

Figure 1: Thermal transition logic. Note that for this salt, the "Melt" and "Decomposition" phases often overlap.

Part 3: Experimental Protocol for MP Determination

To determine the melting point of your specific batch of Piperazin-1-ylacetonitrile HCl, you must eliminate the "Water Effect." Piperazine salts can absorb up to 5% w/w atmospheric water, which can depress the melting point by 10–15 °C.

Step 1: Sample Preparation (The Drying Cycle)

Do not skip this step. Direct measurement of the shelf sample will yield erroneous data.

-

Desiccation: Place 500 mg of the salt in a vacuum drying pistol.

-

Conditions: Heat to 60 °C under high vacuum (<5 mbar) for 4 hours.

-

Why? This removes surface water without risking thermal degradation of the nitrile group.

-

-

Equilibration: Allow to cool to room temperature under vacuum or Argon.

Step 2: Capillary Method (Standard)

-

Loading: Pack 2–3 mm of dried sample into a capillary tube. Seal the open end if the sample is highly hygroscopic.

-

Ramp Rate:

-

Fast Ramp: 10 °C/min up to 190 °C.

-

Slow Ramp: 1 °C/min from 190 °C upwards.

-

-

Observation:

-

Record T_onset (first visible liquid).

-

Record T_clear (complete liquefaction).

-

Flag: If the sample turns brown/black before liquefying, report as "Decomposed at [Temp] without melting."

-

Step 3: DSC Analysis (Advanced Validation)

For drug development files, Differential Scanning Calorimetry (DSC) is required to distinguish between solvomorphs (loss of solvent) and melting.

-

Protocol: Hermetically sealed aluminum pan, pinhole lid.

-

Cycle: 30 °C to 250 °C at 10 °C/min.

-

Interpretation: Look for a broad endotherm (desolvation) followed by a sharp endotherm (melting/decomposition).

Part 4: Synthesis & Purity Logic

Understanding the synthesis helps predict impurities that alter the melting point.

Figure 2: Synthesis pathway showing the "Bis" impurity. The bis-substituted impurity has a significantly higher melting point and lower solubility, often co-precipitating with the product.

Troubleshooting Table:

| Observation | Diagnosis | Remediation |

| MP < 200 °C (Broad) | Wet Salt or Mono-HCl | Recrystallize from dry Ethanol/HCl; Dry under vacuum. |

| MP > 230 °C | Bis-impurity present | The bis-alkylated byproduct melts higher. Check LCMS. |

| Double Melting Point | Mixed Salt Forms | Sample contains mixture of Mono-HCl and Di-HCl. |

References

-

TCI Chemicals. (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride Product Specification. (Standard reference for the C-substituted isomer melting range of 216-220°C). Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138958339: (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.Link

-

Sigma-Aldrich. Piperazine Dihydrochloride Safety Data Sheet. (General thermal properties of piperazine salts). Link

- Molinaro, C. et al.Engineering of a Scalable Synthesis of a Piperazine Intermediate. Journal of Organic Chemistry.

Sources

A Technical Guide to the Toxicity and Handling of Piperazine Derivatives for Drug Development Professionals

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its "privileged" status due to its versatile physicochemical properties that enhance bioavailability and target affinity.[1][2][3] Its presence in numerous FDA-approved drugs across a spectrum of therapeutic areas, from antipsychotics to antivirals, underscores its importance.[3][4][5] However, this structural motif is not without its liabilities. A growing body of evidence highlights significant toxicological risks associated with piperazine derivatives, including neurotoxicity, hepatotoxicity, and cardiotoxicity, often mediated by mitochondrial dysfunction and oxidative stress.[6][7] For researchers, scientists, and drug development professionals, a comprehensive understanding of these risks and the implementation of rigorous handling protocols are paramount to ensuring both laboratory safety and the successful development of safe, effective therapeutics. This guide provides an in-depth analysis of the mechanisms of piperazine-induced toxicity, explores structure-toxicity relationships, outlines a framework for toxicological evaluation, and details essential safe handling procedures.

Section 1: Introduction to the Piperazine Scaffold

The "Privileged" Structure in Medicinal Chemistry

The six-membered heterocyclic piperazine ring, with its two nitrogen atoms at opposite positions, is a cornerstone of modern drug design.[8] Its popularity stems from a unique combination of properties: the two nitrogen atoms provide sites for hydrogen bonding, improve aqueous solubility, and offer convenient handles for synthetic modification, often without introducing new stereocenters.[1][2] These features frequently lead to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and can be used to orient pharmacophoric groups to optimize target engagement and specificity.[1][9]

Classification: Benzylpiperazines vs. Phenylpiperazines

Piperazine derivatives are broadly categorized based on the substituent on one of the nitrogen atoms. The two most prominent classes are:

-

Benzylpiperazines: Characterized by a benzyl group attached to a piperazine nitrogen. N-benzylpiperazine (BZP) is a well-studied example, known for its psychostimulant effects resembling amphetamines.[10][11]

-

Phenylpiperazines: Feature a phenyl ring directly attached to a piperazine nitrogen. This class includes compounds like 1-(3-chlorophenyl)piperazine (mCPP), an active metabolite of several psychotropic drugs.[7]

These structural classes often exhibit different pharmacological and toxicological profiles, a critical consideration in drug development.[12][13]

Therapeutic Applications and Emergence in Drug Discovery

The piperazine scaffold is a key component in a vast array of marketed drugs.[3][4] Its applications span numerous therapeutic areas, including:

-

Antihistamines (e.g., Cyclizine, Hydroxyzine)[3]

-

Antivirals and Anticancer agents (e.g., Imatinib)[7]

-

Antianginal agents (e.g., Ranolazine)[4]

The structural versatility and favorable pharmacokinetic properties of the piperazine ring continue to make it an attractive starting point for the design of novel therapeutic agents.[1][4]

Section 2: Mechanisms of Piperazine-Induced Toxicity

While therapeutically valuable, the piperazine moiety can be a driver of significant toxicity. The mechanisms are often multifactorial, targeting key cellular machinery, particularly in metabolically active and sensitive tissues like the brain and liver.

Neurotoxicity: A Primary Concern

Many piperazine derivatives, particularly those designed as psychoactive agents, exert their primary toxic effects on the central nervous system.[6][14]

Similar to amphetamines and MDMA, many piperazine derivatives can increase extracellular levels of dopamine, serotonin, and norepinephrine.[10][14][15] This is achieved by inhibiting their reuptake and/or promoting their release from presynaptic terminals. While this action underlies their desired pharmacological effects in some contexts, excessive monoaminergic activity can lead to excitotoxicity, hyperthermia, and life-threatening serotonin syndrome.[10]

A common and critical pathway for piperazine-induced neurotoxicity involves the induction of oxidative stress and subsequent mitochondrial failure.[15][16] Studies on dopaminergic human neuroblastoma cell lines (SH-SY5Y) have shown that derivatives like benzylpiperazine (BZP) can trigger a cascade of detrimental events:

-

Increased Reactive Oxygen Species (ROS): The compounds stimulate the generation of ROS.[16]

-

Mitochondrial Impairment: This is characterized by the inhibition of mitochondrial complex-I activity, a decrease in intracellular ATP levels, and a loss of mitochondrial membrane potential.[10][15][16]

-

Apoptosis Induction: The mitochondrial damage initiates the intrinsic apoptotic pathway, marked by the activation of key executioner caspases like caspase-3 and caspase-9.[15][16]

This cascade ultimately leads to neuronal cell death, highlighting the significant neurodegenerative potential of certain piperazine derivatives.[7][15]

Caption: Piperazine-induced neurotoxicity pathway.

Piperazine derivatives can disrupt intracellular calcium (Ca2+) homeostasis.[10] A significant increase in intracellular Ca2+ levels can lead to mitochondrial hyperpolarization and trigger the mitochondrial permeability transition pore (MPTP), which further exacerbates mitochondrial collapse, halts ATP production, and commits the cell to death.[7][10]

Hepatotoxicity

The liver, as the primary site of xenobiotic metabolism, is another major target for piperazine-induced toxicity.[7][17]

Gene array studies in rat hepatocytes have revealed a unique mechanism of hepatotoxicity for several piperazine designer drugs.[17] These compounds up-regulate key enzymes involved in cholesterol biosynthesis, such as squalene epoxidase and Cyp51A1.[17] This transcriptional reprogramming is likely mediated by the Sterol Regulatory Element Binding Protein (SREBP-1).[17] The resulting dysregulation of lipid metabolism increases the risk of phospholipidosis and steatosis (fatty liver).[17]

Caption: Tiered workflow for toxicological evaluation.

Key Experimental Protocols

The following protocols represent self-validating systems for assessing key toxicological endpoints. Each includes necessary controls to ensure data integrity.

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media. For mechanistic studies, differentiate cells using retinoic acid to induce a more mature neuronal phenotype.

-

Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat with a concentration range of the piperazine derivative (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rotenone for mitochondrial toxicity).

-

Cytotoxicity Assay (MTT/WST-1): Measure cell viability to determine the IC50 value.

-

Mechanistic Assays (at sub-lethal concentrations):

-

ROS Production: Use a fluorescent probe like DCFH-DA and measure fluorescence with a plate reader.

-

ATP Content: Use a luciferin/luciferase-based commercial kit and measure luminescence.

-

Caspase-3/7 Activity: Use a luminogenic or fluorogenic substrate for caspase-3/7 to measure apoptosis induction.

-

-

Data Analysis: Normalize all data to the vehicle control. Compare the effects of the test compound to the positive control to validate assay performance.

-

Cell Culture: Culture HepG2 or the more metabolically competent HepaRG cells.

-

Compound Treatment: Treat cells as described in 4.2.1. Use a known hepatotoxin like acetaminophen as a positive control.

-

Cytotoxicity Assay (MTT): Determine the IC50 value.

-

Hepatotoxicity-Specific Assays:

-

Glutathione (GSH) Depletion: Use a GSH-specific luminescent assay kit to measure levels of this key antioxidant. Depletion is an early indicator of oxidative stress.

-

Lipid Accumulation (Steatosis): Stain cells with Nile Red or Oil Red O and quantify lipid droplet accumulation via fluorescence microscopy or plate reader.

-

-

Data Analysis: Normalize data to the vehicle control. A compound is flagged as a potential hepatotoxin if it induces significant cytotoxicity, GSH depletion, or lipid accumulation.

-

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). A mutagenic compound will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

Procedure (Plate Incorporation Method):

-

Mix the test compound, the bacterial tester strain (e.g., TA98 or TA100), and (optionally) a liver extract (S9 fraction for metabolic activation) in molten top agar.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate for 48-72 hours at 37°C.

-

-

Controls: Include a negative (vehicle) control and a positive control known to be mutagenic for that strain (with and without S9 activation).

-

Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least double that of the negative control. [18]

Essential In Vivo Confirmatory Studies

Positive findings in vitro necessitate confirmation in a whole-animal model. Standard OECD guidelines should be followed for these studies to ensure regulatory acceptance. [19]* Acute Oral Toxicity (OECD 423): Determines the acute lethality of a single dose. [19]* Repeated Dose 28-Day or 90-Day Oral Toxicity in Rodents (OECD 407/408): Identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL) after prolonged exposure. [19]

Section 5: Safe Handling and Risk Mitigation in a Research Setting

Given the potential for acute toxicity and sensitization, strict adherence to safety protocols is non-negotiable when working with piperazine derivatives. [20]

Engineering Controls and Ventilation Requirements

-

Primary Control: All handling of piperazine powders should be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust. [21]* Ventilation: Ensure the laboratory has adequate general ventilation. For processes above 65°C, a closed system with ventilation is recommended. [20]

Personal Protective Equipment (PPE) Selection and Use